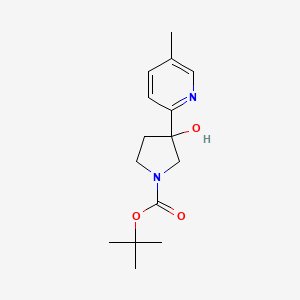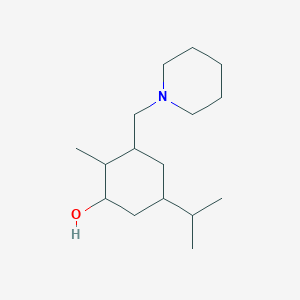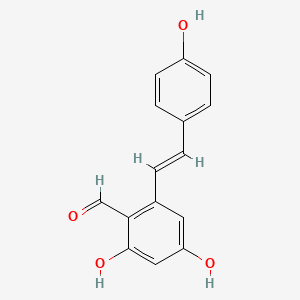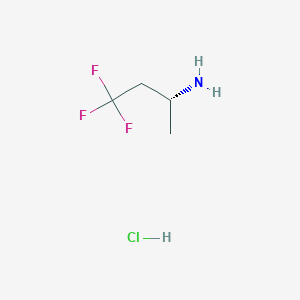![molecular formula C8H13NO3 B15361098 Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)
Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It is a solid at room temperature and is known for its unique bicyclic structure, which includes an oxirane (epoxide) ring and an amino group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Epoxidation of a bicyclic precursor: The compound can be synthesized by epoxidation of a bicyclic precursor, such as 5-aminobicyclo[3.1.1]heptane-1-carboxylate, using an oxidizing agent like m-CPBA (meta-chloroperoxybenzoic acid).
Esterification: The carboxylate group can be esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality.
Types of Reactions:
Oxidation: The epoxide ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the epoxide ring.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Diols: Resulting from the oxidation of the epoxide ring.
Primary Amines: Resulting from the reduction of the amino group.
Substituted Products: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with bicyclic structures. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate: Lacks the epoxide ring.
5-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but without the amino group.
Uniqueness: Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of both the amino group and the epoxide ring, which allows for a wide range of chemical reactions and applications.
This compound's versatility and unique structure make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential use in drug development highlight its importance in the field of chemistry and beyond.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-6(10)7-2-8(9,3-7)5-12-4-7/h2-5,9H2,1H3 |
Clave InChI |
NWYHFVXFJKTPHG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)(COC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B15361016.png)



![1-[(Trimethylsilyl)oxy]-2,3-dihydro-1H-indene-1-carbonitrile](/img/structure/B15361044.png)





![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)


